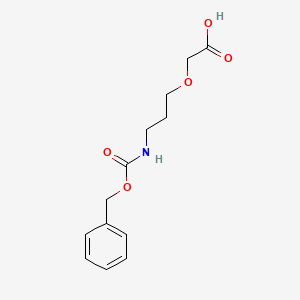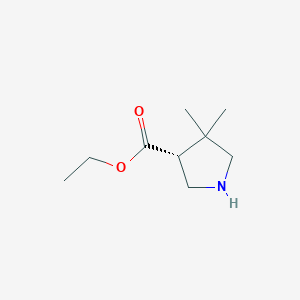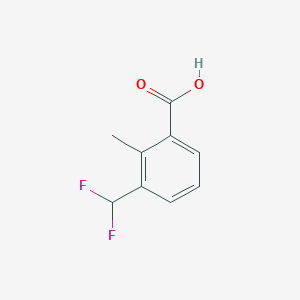![molecular formula C23H25ClN2O2 B13511450 N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a naphthalene moiety with a benzofuran ring, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-naphthylamine with 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid chloride under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (R-X), where R is an alkyl group and X is a halogen.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alkanes
Substitution: Alkylated amines
Wissenschaftliche Forschungsanwendungen
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammation or cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide hydrochloride
- 2-amino-1-(naphthalen-2-yl)ethan-1-one hydrochloride
- 2-amino-1-(naphthalen-2-yl)ethan-1-ol
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride stands out due to its unique combination of a naphthalene moiety and a benzofuran ring. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C23H25ClN2O2 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
N-(2-amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H24N2O2.ClH/c1-14-9-19-20(13-27-22(19)10-15(14)2)23(26)25-21(12-24)18-8-7-16-5-3-4-6-17(16)11-18;/h3-11,20-21H,12-13,24H2,1-2H3,(H,25,26);1H |
InChI-Schlüssel |
DPYWNDWCIPXTEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OCC2C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,4H,5H-thieno[2,3-g]indazole](/img/structure/B13511375.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)
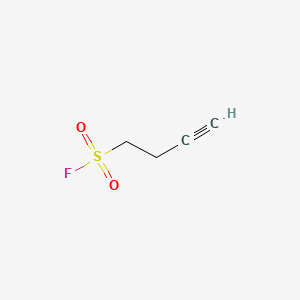
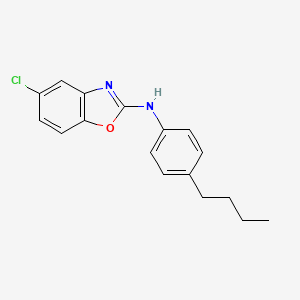
![Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate](/img/structure/B13511398.png)
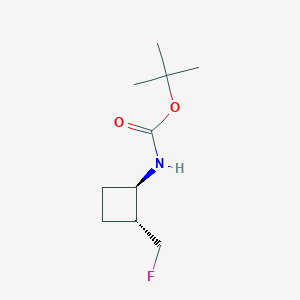
![3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13511411.png)
![[3-Ethyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13511416.png)
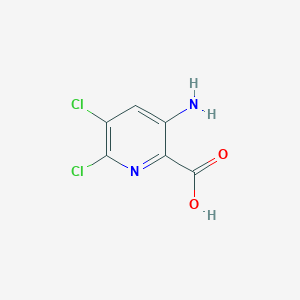
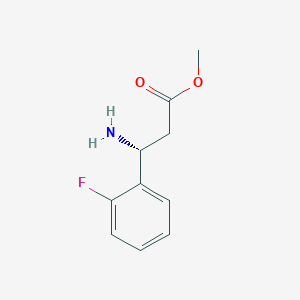
![3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride](/img/structure/B13511425.png)
